molecular formula C22H22N2O4S B3505048 N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide

Cat. No.: B3505048
M. Wt: 410.5 g/mol
InChI Key: QUYDXJHETBSWEM-UHFFFAOYSA-N
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Description

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a sulfonyl group, a phenoxy group, and an acetamide group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-methylbenzenesulfonyl chloride with aniline to form N-(4-methylphenyl)sulfonylaniline. This intermediate is then reacted with phenol in the presence of a base to introduce the phenoxy group. Finally, the acetamide group is introduced through a reaction with methylamine and acetic anhydride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Additionally, purification steps like recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide has found applications in several scientific domains:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenoxy group may enhance the compound’s ability to penetrate cell membranes, facilitating its biological activity. Pathways involved include modulation of enzyme activity and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)acetamide
  • N-(2-methylphenyl)acetamide
  • 4-methyl-N-[(4-methylphenyl)sulfonyl]-N-(2-nitrophenyl)benzenesulfonamide

Uniqueness

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both sulfonyl and phenoxy groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

N-methyl-2-(N-(4-methylphenyl)sulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(16-22(25)23-2)18-10-12-20(13-11-18)28-19-6-4-3-5-7-19/h3-15H,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYDXJHETBSWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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